molecular formula C8H9N3O B1455516 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1314968-98-3

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B1455516
CAS No.: 1314968-98-3
M. Wt: 163.18 g/mol
InChI Key: CHTPIYCJJPAFFV-UHFFFAOYSA-N
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Description

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions can lead to the formation of the desired pyridopyrazine ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTPIYCJJPAFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 2
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 3
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 4
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 5
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 6
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

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